lithium [2H4]tetrahydroborate(1-)

Catalog No.
S1513868
CAS No.
15246-28-3
M.F
BH4Li
M. Wt
25.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lithium [2H4]tetrahydroborate(1-)

CAS Number

15246-28-3

Product Name

lithium [2H4]tetrahydroborate(1-)

IUPAC Name

lithium;tetradeuterioboranuide

Molecular Formula

BH4Li

Molecular Weight

25.8 g/mol

InChI

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4;

InChI Key

UUKMSDRCXNLYOO-XWFVQAFUSA-N

SMILES

[Li+].[BH4-]

Canonical SMILES

[Li+].[BH4-]

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Li+]

Deuterium Labeling in Organic Synthesis:

Lithium [2H4]tetrahydroborate(1-), also known as lithium borodeuteride (LiBD4), is a valuable reagent in organic synthesis for introducing deuterium (²H) atoms into organic molecules. This technique, known as deuterium labeling, is crucial for studying various aspects of chemical reactions, including reaction mechanisms, kinetic isotope effects, and metabolic pathways. LiBD4 selectively replaces one or more hydrogen atoms with deuterium in specific functional groups, allowing scientists to track the fate and behavior of these atoms within the molecule.

NMR Spectroscopy:

Deuterium labeling with LiBD4 plays a significant role in nuclear magnetic resonance (NMR) spectroscopy, a powerful tool for analyzing the structure and dynamics of molecules. By incorporating deuterium atoms at specific positions, scientists can simplify complex NMR spectra, improve resolution, and gain valuable insights into the chemical environment and interactions within the molecule. This technique is particularly beneficial for studying large and complex molecules where overlapping signals in conventional NMR spectra can hinder analysis.

Mechanistic Studies of Enzymatic Reactions:

LiBD4 finds application in studying the mechanisms of enzymatic reactions. By selectively deuterating specific positions in substrates or cofactors involved in enzymatic processes, scientists can track the movement and transformation of these molecules during catalysis. This information helps elucidate the detailed steps involved in the reaction and the role of specific amino acid residues in the enzyme's active site.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Modify: 2023-08-15

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